Cas no 879920-99-7 (N-{4-(2-methylpropyl)sulfamoylphenyl}-2-(pyridin-4-yl)quinoline-4-carboxamide)

N-{4-(2-methylpropyl)sulfamoylphenyl}-2-(pyridin-4-yl)quinoline-4-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-{4-(2-methylpropyl)sulfamoylphenyl}-2-(pyridin-4-yl)quinoline-4-carboxamide
- N-[4-(2-methylpropylsulfamoyl)phenyl]-2-pyridin-4-ylquinoline-4-carboxamide
- 4-Quinolinecarboxamide, N-[4-[[(2-methylpropyl)amino]sulfonyl]phenyl]-2-(4-pyridinyl)-
- F3267-0027
- N-(4-(N-isobutylsulfamoyl)phenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide
- 879920-99-7
- N-{4-[(2-methylpropyl)sulfamoyl]phenyl}-2-(pyridin-4-yl)quinoline-4-carboxamide
- VU0608204-1
- AKOS002221010
-
- Inchi: 1S/C25H24N4O3S/c1-17(2)16-27-33(31,32)20-9-7-19(8-10-20)28-25(30)22-15-24(18-11-13-26-14-12-18)29-23-6-4-3-5-21(22)23/h3-15,17,27H,16H2,1-2H3,(H,28,30)
- InChI Key: PBFWMUYOUODCRJ-UHFFFAOYSA-N
- SMILES: N1C2C(=CC=CC=2)C(C(NC2=CC=C(S(NCC(C)C)(=O)=O)C=C2)=O)=CC=1C1C=CN=CC=1
Computed Properties
- Exact Mass: 460.15691181g/mol
- Monoisotopic Mass: 460.15691181g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 33
- Rotatable Bond Count: 7
- Complexity: 739
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 109Ų
- XLogP3: 3.9
Experimental Properties
- Density: 1.298±0.06 g/cm3(Predicted)
- pka: 10.72±0.70(Predicted)
N-{4-(2-methylpropyl)sulfamoylphenyl}-2-(pyridin-4-yl)quinoline-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3267-0027-30mg |
N-{4-[(2-methylpropyl)sulfamoyl]phenyl}-2-(pyridin-4-yl)quinoline-4-carboxamide |
879920-99-7 | 90%+ | 30mg |
$119.0 | 2023-04-26 | |
Life Chemicals | F3267-0027-2mg |
N-{4-[(2-methylpropyl)sulfamoyl]phenyl}-2-(pyridin-4-yl)quinoline-4-carboxamide |
879920-99-7 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3267-0027-20μmol |
N-{4-[(2-methylpropyl)sulfamoyl]phenyl}-2-(pyridin-4-yl)quinoline-4-carboxamide |
879920-99-7 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
Life Chemicals | F3267-0027-4mg |
N-{4-[(2-methylpropyl)sulfamoyl]phenyl}-2-(pyridin-4-yl)quinoline-4-carboxamide |
879920-99-7 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3267-0027-3mg |
N-{4-[(2-methylpropyl)sulfamoyl]phenyl}-2-(pyridin-4-yl)quinoline-4-carboxamide |
879920-99-7 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3267-0027-5mg |
N-{4-[(2-methylpropyl)sulfamoyl]phenyl}-2-(pyridin-4-yl)quinoline-4-carboxamide |
879920-99-7 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3267-0027-2μmol |
N-{4-[(2-methylpropyl)sulfamoyl]phenyl}-2-(pyridin-4-yl)quinoline-4-carboxamide |
879920-99-7 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3267-0027-20mg |
N-{4-[(2-methylpropyl)sulfamoyl]phenyl}-2-(pyridin-4-yl)quinoline-4-carboxamide |
879920-99-7 | 90%+ | 20mg |
$99.0 | 2023-04-26 | |
Life Chemicals | F3267-0027-10μmol |
N-{4-[(2-methylpropyl)sulfamoyl]phenyl}-2-(pyridin-4-yl)quinoline-4-carboxamide |
879920-99-7 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3267-0027-10mg |
N-{4-[(2-methylpropyl)sulfamoyl]phenyl}-2-(pyridin-4-yl)quinoline-4-carboxamide |
879920-99-7 | 90%+ | 10mg |
$79.0 | 2023-04-26 |
N-{4-(2-methylpropyl)sulfamoylphenyl}-2-(pyridin-4-yl)quinoline-4-carboxamide Related Literature
-
1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
Additional information on N-{4-(2-methylpropyl)sulfamoylphenyl}-2-(pyridin-4-yl)quinoline-4-carboxamide
Professional Introduction to N-{4-(2-methylpropyl)sulfamoylphenyl}-2-(pyridin-4-yl)quinoline-4-carboxamide (CAS No. 879920-99-7)
N-{4-(2-methylpropyl)sulfamoylphenyl}-2-(pyridin-4-yl)quinoline-4-carboxamide, a compound with the CAS number 879920-99-7, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential therapeutic applications. The structural framework of this molecule, featuring a quinoline core conjugated with a pyridin-4-yl group and a N-{4-(2-methylpropyl)sulfamoylphenyl} moiety, endows it with unique chemical and biological properties that make it a promising candidate for further research and development.
The synthesis of N-{4-(2-methylpropyl)sulfamoylphenyl}-2-(pyridin-4-yl)quinoline-4-carboxamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the sulfamoyl group into the phenyl ring enhances the molecule's solubility and interaction with biological targets, while the quinoline core is known for its antimicrobial and anti-inflammatory properties. The presence of the pyridin-4-yl group further modulates the compound's pharmacokinetic profile, improving its bioavailability and target specificity.
In recent years, there has been growing interest in quinoline derivatives due to their broad spectrum of biological activities. Studies have shown that these compounds exhibit potent effects on various enzymes and receptors, making them valuable tools in drug discovery. For instance, derivatives of quinoline have been investigated for their potential in treating parasitic infections, cancer, and neurological disorders. The specific modification of N-{4-(2-methylpropyl)sulfamoylphenyl}-2-(pyridin-4-yl)quinoline-4-carboxamide aims to enhance its efficacy against these conditions while minimizing side effects.
The pharmacological properties of N-{4-(2-methylpropyl)sulfamoylphenyl}-2-(pyridin-4-yl)quinoline-4-carboxamide have been the subject of extensive research. Preliminary studies indicate that this compound demonstrates significant inhibitory activity against several key enzymes involved in disease pathways. For example, it has shown promise in inhibiting enzymes such as tyrosine kinase, which plays a crucial role in cancer cell proliferation. Additionally, the compound exhibits interactions with receptors that are implicated in inflammatory responses, suggesting its potential as an anti-inflammatory agent.
The structural features of N-{4-(2-methylpropyl)sulfamoylphenyl}-2-(pyridin-4-yl)quinoline-4-carboxamide also contribute to its ability to cross biological membranes, facilitating its entry into cells where it can exert its therapeutic effects. This property is particularly important for drugs targeting intracellular pathways. Furthermore, the compound's stability under various physiological conditions enhances its suitability for clinical applications. These characteristics make it an attractive candidate for further development into a novel therapeutic agent.
Ongoing research is focused on optimizing the synthesis of N-{4-(2-methylpropyl)sulfamoylphenyl}-2-(pyridin-4-yl)quinoline-4-carboxamide to improve yield and purity while reducing production costs. Advances in synthetic methodologies, such as flow chemistry and catalytic processes, are being explored to achieve these goals. Additionally, computational modeling techniques are being utilized to predict the biological activity of different analogs of this compound, enabling researchers to design more effective derivatives.
The potential therapeutic applications of N-{4-(2-methylpropyl)sulfamoylphenyl}-2-(pyridin-4-yl)quinoline-4-carboxamide are vast. In oncology, it shows promise as a lead compound for developing new anticancer drugs that target specific pathways involved in tumor growth and metastasis. In infectious diseases, its antimicrobial properties could make it useful in treating resistant strains of bacteria and parasites. Moreover, its anti-inflammatory effects suggest potential applications in managing chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
The development of N-{4-(2-methylpropyl)sulfamoylphenyl}-2-(pyridin-4-yl)quinoline-4-carboxamide also underscores the importance of interdisciplinary collaboration in pharmaceutical research. The integration of expertise from organic chemistry, medicinal chemistry, biochemistry, and pharmacology is essential for translating laboratory discoveries into viable therapeutic options. By leveraging cutting-edge technologies and collaborative approaches, researchers can accelerate the process of drug discovery and development.
In conclusion, N-{4-(2-methylpropyl)sulfamoylphenyl}-2-(pyridin-4-yl)quinoline-4-carboxamide (CAS No. 879920-99-7) is a novel compound with significant potential in pharmaceutical applications. Its unique structural features and demonstrated biological activities make it a promising candidate for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in addressing unmet medical needs.
879920-99-7 (N-{4-(2-methylpropyl)sulfamoylphenyl}-2-(pyridin-4-yl)quinoline-4-carboxamide) Related Products
- 1261603-17-1(3-Amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile)
- 2228876-65-9(5-(2-methylpyridin-3-yl)-1,3-oxazolidin-2-one)
- 2680738-10-5(Benzyl 3-(3-hydroxy-1,2-oxazol-5-yl)azetidine-1-carboxylate)
- 1426142-82-6(3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine)
- 1807288-97-6(Methyl 3-cyano-2-hydroxy-4-(hydroxymethyl)benzoate)
- 1218915-65-1(3-(oxolan-2-yl)-1,2-oxazol-5-amine)
- 1187929-21-0(Methyl 2-(morpholin-3-yl)acetate hydrochloride)
- 2309448-90-4(2-{[5-(3-Bromopyridin-4-yl)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-5-yl]oxy}acetic acid)
- 702669-86-1(1-(Piperidine-1-sulfonyl)piperidine-4-carboxylic acid)
- 30933-74-5(cis-3-(trifluoromethyl)cyclohexanamine;hydrochloride)



